molecular formula C9H7NO6 B11463532 7-Methoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde

7-Methoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B11463532
M. Wt: 225.15 g/mol
InChI Key: XZNXGGHGXIAORV-UHFFFAOYSA-N
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Description

7-Methoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound belonging to the benzodioxole family. This compound is characterized by the presence of a methoxy group at the 7th position, a nitro group at the 6th position, and a formyl group at the 5th position on the benzodioxole ring. It is known for its yellow powder appearance and has a melting point of 93-94°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde typically involves the nitration of 7-methoxy-2H-1,3-benzodioxole-5-carbaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: 7-Methoxy-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 7-Methoxy-6-amino-2H-1,3-benzodioxole-5-carbaldehyde.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde is unique due to the presence of both a methoxy and a nitro group on the benzodioxole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H7NO6

Molecular Weight

225.15 g/mol

IUPAC Name

7-methoxy-6-nitro-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C9H7NO6/c1-14-9-7(10(12)13)5(3-11)2-6-8(9)16-4-15-6/h2-3H,4H2,1H3

InChI Key

XZNXGGHGXIAORV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1OCO2)C=O)[N+](=O)[O-]

Origin of Product

United States

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